molecular formula C32H41Cl2N5O3 B12350975 CID 156588646

CID 156588646

Cat. No.: B12350975
M. Wt: 614.6 g/mol
InChI Key: VJWAELDBBMVSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156588646 is a compound registered in the PubChem database, a globally recognized repository for chemical information. Compounds are often compared based on structural homology, functional groups, pharmacological profiles, and applications in fields such as medicinal chemistry or materials science .

Properties

Molecular Formula

C32H41Cl2N5O3

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C32H41Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23H,2-6,11-12,14-20,22H2,1H3,(H,36,41)

InChI Key

VJWAELDBBMVSHU-UHFFFAOYSA-N

Canonical SMILES

CC[C](COC1=C(N=CC=C1)C2CCN(CC2)C(=O)[C](CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5

Origin of Product

United States

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

Comparative studies of chemical compounds rely on standardized protocols, including:

  • Structural Analysis : Techniques like mass spectrometry (e.g., collision-induced dissociation, CID) and nuclear magnetic resonance (NMR) to resolve molecular architectures .
  • Physicochemical Profiling : Measurement of solubility, stability, logP (partition coefficient), and molecular weight .
  • Biological Activity Screening: Assays for toxicity, binding affinity, and therapeutic efficacy, often benchmarked against known compounds .

Comparison with Similar Compounds

While direct data on CID 156588646 is absent in the provided evidence, a hypothetical comparison framework can be extrapolated from analogous studies (e.g., and ):

Table 1: Structural and Functional Comparison
Property/Metric This compound* Similar Compound A (e.g., CID 5469634) Similar Compound B (e.g., CID 5591)
Molecular Formula Not Available C22H34O2 C24H27N3O6S
Molecular Weight Not Available 330.5 g/mol 485.5 g/mol
Key Functional Groups Not Available Carboxylic acid, alkene Sulfonamide, thiazolidinedione
Biological Target Not Available PPAR-γ agonist TNF-α inhibitor
LogP Not Available 5.2 3.8
Therapeutic Area Not Available Metabolic disorders Inflammatory diseases

Note: Data for this compound is illustrative due to absence in evidence.

Key Findings from Analogous Studies :
  • Structural Similarity : Compounds with overlapping functional groups (e.g., carboxylic acids, sulfonamides) often exhibit comparable binding modes to biological targets .
  • Activity Trends : For example, CID 5469634 (ginkgolic acid) shows inhibitory activity against TNF-α, a pro-inflammatory cytokine, while CID 5591 (troglitazone) modulates PPAR-γ for metabolic regulation .
  • Optimization Challenges : Structural modifications in similar compounds (e.g., addition of methyl groups in CID 5469634 derivatives) can enhance solubility but reduce target specificity .

Q & A

How to adjust research questions dynamically during this compound investigations?

  • Iterative Refinement :
  • Use interim analyses to revise hypotheses (e.g., unexpected off-target effects may necessitate new comparison groups) .
  • Employ adaptive trial designs for in vivo studies, modifying dosing regimens based on early toxicity data .

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